molecular formula C22H13ClN2OS B7727778 MFCD03847338

MFCD03847338

Cat. No.: B7727778
M. Wt: 388.9 g/mol
InChI Key: GUMRNOOUVFIRDZ-SFQUDFHCSA-N
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Description

The compound “MFCD03847338” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03847338” involves a series of chemical reactions under controlled conditions. The primary synthetic route includes the reaction of precursor molecules in the presence of specific catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced chemical engineering techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent production rates. The industrial process also includes purification steps, such as crystallization and distillation, to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions: “MFCD03847338” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and catalysts, depending on the desired outcome.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD03847338” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications, including drug development and as a diagnostic agent.

    Industry: “this compound” is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which “MFCD03847338” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s activity is mediated through binding to these targets, leading to changes in their function or activity. The pathways involved in its mechanism of action are complex and may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

“MFCD03847338” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar functional groups or structural motifs.

    Uniqueness: “this compound” may exhibit unique reactivity, selectivity, or stability compared to its analogs. These properties make it particularly valuable in specific applications where other compounds may not perform as effectively.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2OS/c23-18-8-4-7-16(11-18)21-10-9-19(26-21)12-17(13-24)22-25-20(14-27-22)15-5-2-1-3-6-15/h1-12,14H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMRNOOUVFIRDZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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